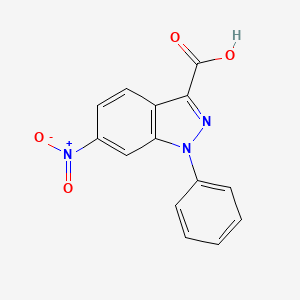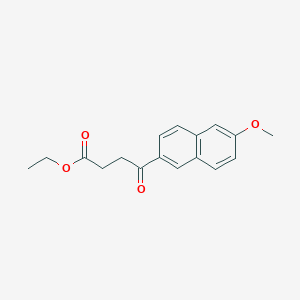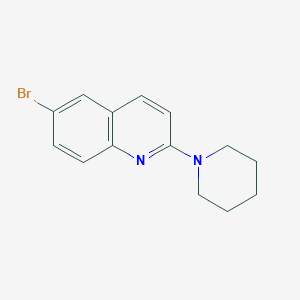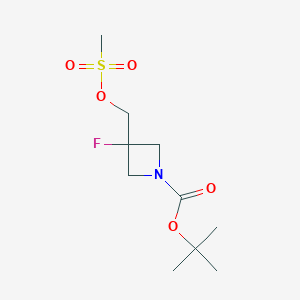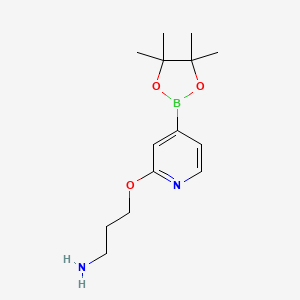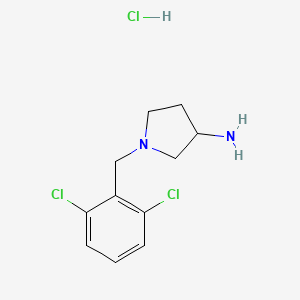
6,8-Dibromoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are key components in many natural products and pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromoquinoline typically involves the bromination of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine in the presence of a catalyst. For instance, the bromination of 1,2,3,4-tetrahydroquinoline can yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline . Another approach involves the use of n-butyllithium followed by trapping with an electrophile .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient and selective bromination techniques is crucial to minimize by-products and optimize the production process .
化学反応の分析
Types of Reactions: 6,8-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) and copper(I) iodide (CuI) are commonly used reagents.
Electrophilic Substitution: Electrophiles such as trimethylsilyl chloride (Si(Me)3Cl) and dimethyl disulfide (S2(Me)2) can be used.
Major Products:
Methoxy Derivatives: Substitution of bromine atoms with methoxy groups.
Cyano Derivatives: Conversion to mono and dicyano derivatives through reactions with electrophiles.
科学的研究の応用
6,8-Dibromoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6,8-dibromoquinoline involves its interaction with cellular targets and pathways:
Antiproliferative Activity: The compound induces apoptosis in cancer cells, leading to cell death.
Enzyme Inhibition: Some derivatives inhibit enzymes such as Topoisomerase I, which is crucial for DNA replication and cell division.
類似化合物との比較
6-Bromoquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.
3,6,8-Tribromoquinoline: A tri-brominated derivative with enhanced reactivity due to the presence of three bromine atoms.
6,8-Dimethoxyquinoline: A derivative where bromine atoms are replaced with methoxy groups, exhibiting different chemical properties.
Uniqueness: 6,8-Dibromoquinoline is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activities. Its ability to undergo various substitution reactions and its significant anticancer properties make it a valuable compound in research and industrial applications .
特性
分子式 |
C9H5Br2N |
|---|---|
分子量 |
286.95 g/mol |
IUPAC名 |
6,8-dibromoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H |
InChIキー |
ZOGJTWOWOXFJRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


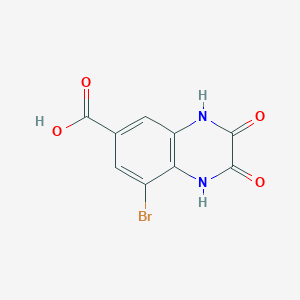
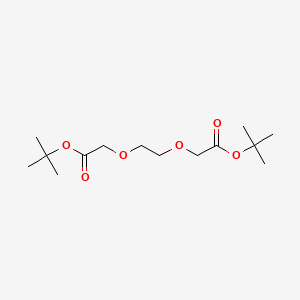

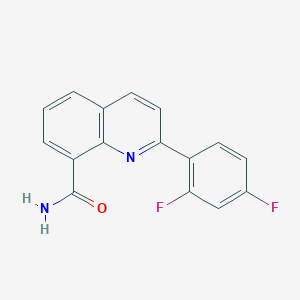

![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
